3-(3-Fluoro-4-methoxybenzyl)azetidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Fluoro-4-methoxybenzyl)azetidin-3-ol is a chemical compound with the molecular formula C11H14FNO2 and a molecular weight of 211.23 g/mol . This compound is part of the azetidin-3-ol family, which is known for its diverse applications in medicinal chemistry and organic synthesis.
Preparation Methods
The synthesis of 3-(3-Fluoro-4-methoxybenzyl)azetidin-3-ol can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
In an industrial setting, the production of this compound may involve the use of high-purity reagents and advanced purification techniques to ensure the desired product quality .
Chemical Reactions Analysis
3-(3-Fluoro-4-methoxybenzyl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide.
These reactions can lead to the formation of various products, depending on the reaction conditions and reagents used .
Scientific Research Applications
3-(3-Fluoro-4-methoxybenzyl)azetidin-3-ol has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, this compound has been studied for its potential anticancer properties. For example, it has shown potent activity in human breast cancer cells and demonstrated low toxicity in non-cancerous cells . Additionally, it has been investigated for its ability to inhibit tubulin polymerization and induce apoptosis in cancer cells .
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-4-methoxybenzyl)azetidin-3-ol involves its interaction with molecular targets such as tubulin. By inhibiting tubulin polymerization, this compound disrupts the microtubule network within cells, leading to cell cycle arrest and apoptosis . This mechanism is similar to that of other microtubule-targeting agents, making it a promising candidate for further development as an anticancer therapeutic.
Comparison with Similar Compounds
3-(3-Fluoro-4-methoxybenzyl)azetidin-3-ol can be compared to other similar compounds, such as:
3-Fluoroazetidin-2-ones: These compounds also exhibit potent anticancer activity and inhibit tubulin polymerization.
3-(3-Fluorophenyl)azetidin-3-ol hydrochloride:
The uniqueness of this compound lies in its specific substitution pattern and its ability to selectively target cancer cells while exhibiting low toxicity in non-cancerous cells .
Properties
Molecular Formula |
C11H14FNO2 |
---|---|
Molecular Weight |
211.23 g/mol |
IUPAC Name |
3-[(3-fluoro-4-methoxyphenyl)methyl]azetidin-3-ol |
InChI |
InChI=1S/C11H14FNO2/c1-15-10-3-2-8(4-9(10)12)5-11(14)6-13-7-11/h2-4,13-14H,5-7H2,1H3 |
InChI Key |
CGKPSHFCIOJQKT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2(CNC2)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.